Fusarenone X
Overview
Description
Fusarenone X is a natural product found in Fusarium . It is a type B trichothecene mycotoxin that is frequently observed along with deoxynivalenol (DON) and nivalenol (NIV) in agricultural commodities .
Synthesis Analysis
Fusarenone X is primarily found in cereals grown in temperate regions, but it can also be found worldwide because of the global transport of products . The major toxicity of Fusarenone X occurs through inhibition of protein synthesis, followed by the disruption of DNA synthesis .
Molecular Structure Analysis
The molecular formula of Fusarenone X is C17H22O8 . Its synonyms include 3α,7α,15-Trihydroxy-4β-acetoxy-12,13-epoxytrichothec-9-en-8-one . The molecular weight of Fusarenone X is 354.35 .
Chemical Reactions Analysis
Fusarenone X is a trichothecene . Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys .
Physical And Chemical Properties Analysis
The molecular weight of Fusarenone X is 354.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 .
Scientific Research Applications
Toxicological Impact :
- Fusarenon-X has been shown to induce apoptosis in the liver, kidney, and spleen of mice. This study highlights the toxicity of fusarenon-X, which can be attributed to the intake of food contaminated with mycotoxins, especially fusarenon-X (Sutjarit & Poapolathep, 2016).
- In a different study, Fusarenon-X showed various pharmacological properties, including effects on blood pressure, respiratory rate, and intestinal peristalsis in rats, and induced vomiting in dogs (Matsuoka et al., 1979).
Cancer and Tumor Studies :
- A long-term feeding study of fusarenon-X in rats demonstrated a low tumor incidence, suggesting that fusarenon-X may not significantly increase cancer risk. However, the study did observe several unusual tumors in the
Effects on Cellular Mechanisms :
- Fusarenon-X can cause rapid degradation of polyribosomes in mouse fibroblasts, affecting protein synthesis. This effect was partially inhibited by cycloheximide, suggesting the necessity of messenger RNA read-out for fusarenon-X to act on polyribosomes (Otsubo et al., 1972).
- Another study found that Fusarenon-X enhanced D-xylose absorption in rat intestinal sacs, indicating a change in sugar translocation mechanism and increased intestinal membrane permeability due to histological damage caused by Fusarenon-X (Matsuoka & Kubota, 1982).
Immunological Effects :
- Fusarenon-X has been shown to have immunosuppressive effects in mice, affecting the responses of lymphocytes to various mitogens and altering the balance of different immune cell populations (Masuda et al., 1982).
Molecular and Biochemical Effects
Effects on Development and Apoptosis :
- Fusarenon-X has been identified as a cause of apoptosis in specific cell populations, such as mouse thymocytes. The mycotoxin triggers selective damage in thymocytes, leading to severe atrophy in the thymus (Miura et al., 1998).
- Additionally, it affects lipid synthesis and phosphate uptake in organisms like Tetrahymena pyriformis, suggesting broader biological impacts beyond mammalian cells (Chiba et al., 1972).
Apoptosis in Fetal Development :
- Research has also explored the impact of fusarenon-X on fetal development, indicating that it can induce apoptosis and alter gene expression in the developing mouse brain. This suggests potential risks for embryonic development when exposed to fusarenon-X (Sutjarit et al., 2014).
Safety And Hazards
Fusarenone X causes immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity . In addition, sufficient evidence of carcinogenicity in experimental animals is currently lacking, and the International Agency for Research on Cancer (IARC) classifies it as a group 3 carcinogen .
Future Directions
Fusarenone X is a natural product found in Fusarium graminearum and Fusarium tricinctum . It is a trichothecene mycotoxin that is frequently observed along with deoxynivalenol (DON) and nivalenol (NIV) in agricultural commodities . The future directions of Fusarenone X research could involve further exploration of its toxicological effects and potential uses .
properties
IUPAC Name |
[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUCFKWVIWWNW-CAYGJDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [HSDB] | |
Record name | Fusarenon X | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5394 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals. | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fusarenone X | |
Color/Form |
Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |
CAS RN |
23255-69-8 | |
Record name | Fusarenon X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fusarenon-X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fusarenone X | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |
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Record name | Fusarenon X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FUSARENONE X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-92 °C | |
Record name | FUSARENON X | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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